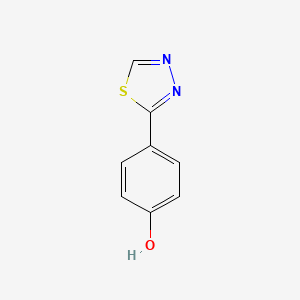

4-(1,3,4-Thiadiazol-2-yl)phenol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-(1,3,4-thiadiazol-2-yl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2OS/c11-7-3-1-6(2-4-7)8-10-9-5-12-8/h1-5,11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCUFKYAGWBCWFV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NN=CS2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide on the Synthesis and Characterization of 4-(1,3,4-Thiadiazol-2-yl)phenol

This technical guide provides a comprehensive overview of the synthesis and characterization of 4-(1,3,4-thiadiazol-2-yl)phenol, a heterocyclic compound of significant interest in medicinal chemistry. This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed experimental protocols, data presentation, and workflow visualizations.

Synthesis of this compound

The synthesis of 1,3,4-thiadiazole derivatives can be achieved through various chemical strategies. A common and effective method for the synthesis of the amino-analogue, 4-(5-amino-1,3,4-thiadiazol-2-yl)phenol, involves the reaction of a carboxylic acid with thiosemicarbazide.[1] Another versatile approach is the reaction of aldehydes with thiosemicarbazide.[2]

A general synthetic route to 2-amino-1,3,4-thiadiazoles involves the cyclization of thiosemicarbazones derived from aldehydes or ketones. For the synthesis of 4-(5-amino-1,3,4-thiadiazol-2-yl)phenol, 4-hydroxybenzoic acid and thiosemicarbazide are key starting materials.[1]

Experimental Protocol: Synthesis of 4-(5-amino-1,3,4-thiadiazol-2-yl)phenol

This protocol is based on a common method for the synthesis of 2-amino-5-substituted-1,3,4-thiadiazoles.

Materials:

-

4-Hydroxybenzoic acid

-

Thiosemicarbazide

-

Phosphorus oxychloride (POCl3) or a similar dehydrating agent

-

Ethanol

-

Crushed ice

-

Sodium bicarbonate solution

Procedure:

-

A mixture of 4-hydroxybenzoic acid (1 molar equivalent) and thiosemicarbazide (1 molar equivalent) is prepared.

-

Phosphorus oxychloride (as a dehydrating agent) is added cautiously to the mixture.

-

The reaction mixture is refluxed for a specified period, typically monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature and then poured onto crushed ice.

-

The resulting precipitate is filtered, washed with water, and then neutralized with a sodium bicarbonate solution.

-

The crude product is purified by recrystallization from a suitable solvent, such as ethanol.[1]

A greener chemistry approach involves the reaction of an aldehyde with thiosemicarbazide in ethanol, using tert-butyl hydroperoxide (TBHP) as an oxidant at room temperature.[2]

Synthesis Workflow

References

Spectroscopic Analysis of 4-(1,3,4-thiadiazol-2-yl)phenol and Its Precursors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic analysis of key 1,3,4-thiadiazole derivatives, with a focus on 4-(5-amino-1,3,4-thiadiazol-2-yl)phenol, a significant precursor, and its subsequent derivatives. The 1,3,4-thiadiazole ring is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents, including antimicrobial, anti-inflammatory, and anticancer drugs.[1][2] A thorough understanding of the synthesis and spectroscopic characterization of these compounds is paramount for quality control, structural elucidation, and the development of new chemical entities.

This document details the common synthetic routes and provides a comprehensive summary of the analytical data obtained from Fourier-Transform Infrared (FT-IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy.

Synthesis Pathway

The synthesis of 2-amino-5-aryl-1,3,4-thiadiazoles is most commonly achieved through the acid-catalyzed cyclization of a substituted benzoic acid with thiosemicarbazide.[3][4][5] This method is efficient for producing the key intermediate, 4-(5-amino-1,3,4-thiadiazol-2-yl)phenol.

Experimental Protocols and Spectroscopic Data

Structural confirmation of the synthesized compound relies on a suite of spectroscopic techniques. The following sections detail the experimental protocols and expected data for a key derivative, 4-[5-((4-hydroxybenzylidene)amino)-1,3,4-thiadiazol-2-yl]phenol, which incorporates the core structure of interest.[1][6]

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in the molecule.

-

Experimental Protocol: FT-IR spectra are typically recorded using a KBr (potassium bromide) disc method.[1][6] A small amount of the solid sample is ground with KBr powder and pressed into a thin, transparent pellet, which is then analyzed.

-

Data Summary: The table below summarizes the key vibrational frequencies observed for 4-[5-((4-hydroxybenzylidene)amino)-1,3,4-thiadiazol-2-yl]phenol.[6] The parent amine would show similar aromatic and phenol peaks, along with distinct N-H stretching bands for the primary amine.[7]

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Reference |

| 3215 | O-H Stretch (broad) | Phenolic -OH | |

| 3047 | C-H Stretch | Aromatic C-H | |

| 1668 | C=N Stretch | Imine (Schiff Base) | |

| ~1628 | C=N Stretch | 1,3,4-Thiadiazole ring | [7] |

| 1598 | O-H Bending | Phenolic -OH | |

| 1516, 1454 | C=C Stretch | Aromatic Ring | |

| 1315 | C-N Stretch | Aryl-N | |

| 702 | C-S Stretch | Thiadiazole Ring |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule.

-

Experimental Protocol: ¹H-NMR and ¹³C-NMR spectra are recorded on a spectrometer (e.g., 500 MHz for ¹H, 125 MHz for ¹³C) using a deuterated solvent, most commonly DMSO-d₆, to dissolve the sample.[1][6]

-

¹H-NMR Data: The following table details the proton NMR signals for 4-[5-((4-hydroxybenzylidene)amino)-1,3,4-thiadiazol-2-yl]phenol.[6]

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Reference |

| 10.65 | Singlet (broad) | 2H | Phenolic -OH protons | |

| 9.79 | Singlet | 1H | Imine -CH=N- proton | |

| 7.77 | Doublet | 4H | Aromatic protons | |

| 6.95 | Doublet | 4H | Aromatic protons |

-

¹³C-NMR Data: The carbon NMR spectrum provides insight into the electronic environment of each carbon atom. The table below shows the assignments for 4-[5-((4-hydroxybenzylidene)amino)-1,3,4-thiadiazol-2-yl]phenol.[6]

| Chemical Shift (δ, ppm) | Assignment | Reference |

| 191.44 | Thiadiazole C5 (attached to S and N of imine) | |

| 173.12 | Thiadiazole C2 (attached to phenyl ring) | |

| 163.82 | Imine C7 and Phenolic C11, C11' (attached to N or O) | |

| 132.58 | Aromatic C9, C13 | |

| 128.87 | Aromatic C8, C8', C9', C13' | |

| 116.31 | Aromatic C10, C12, C10', C12' |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound, confirming its elemental composition.

-

Experimental Protocol: Tandem liquid chromatography-mass spectrometry (LC-MS) is a common technique used for the analysis of such compounds.[7]

-

Data Interpretation: For the parent compound, 4-(5-amino-1,3,4-thiadiazol-2-yl)phenol , the expected molecular weight and mass-to-charge ratio (m/z) can be calculated.

| Parameter | Value | Source |

| Molecular Formula | C₈H₇N₃OS | [8] |

| Molecular Weight | 193.23 g/mol | [8][9] |

| [M+H]⁺ (protonated ion) | ~194.04 m/z | Calculated |

| Fragmentation | Initial loss of small molecules like HCN or NH₃ from the amine and thiadiazole ring is expected. | [7] |

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information on the electronic transitions within the molecule, which are characteristic of its conjugated system.

-

Experimental Protocol: The UV-Vis absorption spectrum is obtained by dissolving the compound in a suitable solvent, such as methanol or ethanol, and measuring its absorbance across a range of wavelengths.[7][10]

-

Data Interpretation: Aromatic and heterocyclic compounds like 1,3,4-thiadiazole derivatives exhibit characteristic absorption bands in the UV-Vis region. The spectrum is expected to show strong absorptions corresponding to π–π* transitions within the aromatic and thiadiazole rings, typically in the 290–330 nm range.[7][11] Additional n–π* transitions may also be observed. The exact position of the absorption maximum (λ_max) is sensitive to the substitution pattern on the aromatic rings.[10]

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding - PMC [pmc.ncbi.nlm.nih.gov]

- 3. static.sites.sbq.org.br [static.sites.sbq.org.br]

- 4. researchgate.net [researchgate.net]

- 5. ijpcbs.com [ijpcbs.com]

- 6. Synthesis and Evaluation of 4-[5-((4-hydroxybenzylidene) amino)-134-thiadiazol-2-yl] Phenol Compound Biological Activities - Iranian Journal of Medical Microbiology [ijmm.ir]

- 7. mdpi.com [mdpi.com]

- 8. 4-(5-AMINO-[1,3,4]THIADIAZOL-2-YL)-PHENOL synthesis - chemicalbook [chemicalbook.com]

- 9. 2-(5-Amino-1,3,4-thiadiazol-2-yl)phenol | C8H7N3OS | CID 5139552 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. dergipark.org.tr [dergipark.org.tr]

- 11. mdpi.com [mdpi.com]

The Multifaceted Biological Activities of 4-(1,3,4-Thiadiazol-2-yl)phenol Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 1,3,4-thiadiazole nucleus, a five-membered heterocyclic ring containing sulfur and two nitrogen atoms, is a prominent scaffold in medicinal chemistry. Its derivatives are known to exhibit a wide array of pharmacological properties. Among these, compounds featuring a 4-(1,3,4-thiadiazol-2-yl)phenol moiety have garnered significant attention for their potent and diverse biological activities. This technical guide provides an in-depth overview of the synthesis, biological evaluation, and mechanistic insights into the anticancer, antimicrobial, and anti-inflammatory activities of these promising derivatives.

Synthesis of this compound Derivatives

A common and efficient method for the synthesis of Schiff base derivatives of this compound is through microwave-assisted condensation. This approach offers advantages such as reduced reaction times, higher yields, and environmentally friendly conditions compared to conventional heating methods.

Experimental Protocol: Microwave-Assisted Synthesis of 4-[5-((4-hydroxybenzylidene)amino)-1,3,4-thiadiazol-2-yl]phenol

This protocol details the synthesis of a representative Schiff base derivative.

Materials:

-

4-hydroxybenzaldehyde

-

4-(5-amino-1,3,4-thiadiazol-2-yl)phenol

-

Distilled water

-

Ethanol

-

Microwave synthesizer

-

Conical flask

-

Thin Layer Chromatography (TLC) plate

Procedure:

-

In a conical flask, combine equimolar amounts of 4-hydroxybenzaldehyde (e.g., 0.55 g, 0.004 M) and 4-(5-amino-1,3,4-thiadiazol-2-yl)phenol (e.g., 1.19 g, 0.004 M).[1]

-

Add a minimal amount of distilled water (e.g., 1 ml) to the mixture.[1]

-

Place the flask in a microwave synthesizer and irradiate at 180 watts for 2 to 3 minutes.[1]

-

Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

-

After completion of the reaction, allow the mixture to cool to room temperature.

-

The resulting solid product is then purified by recrystallization from ethanol to yield yellow crystals of 4-[5-((4-hydroxybenzylidene)amino)-1,3,4-thiadiazol-2-yl]phenol.[1]

-

The structure of the synthesized compound is confirmed using analytical techniques such as FT-IR, 1H-NMR, and 13C-NMR spectroscopy.[2]

Anticancer Activity

Derivatives of this compound have demonstrated significant cytotoxic effects against various cancer cell lines. Their mechanism of action is often multifaceted, involving the induction of apoptosis and interference with key cellular signaling pathways that regulate cell proliferation and survival.

Quantitative Anticancer Data

The anticancer efficacy of these compounds is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit the growth of 50% of the cancer cells.

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| 5-[2-(benzenesulfonylmethyl)phenyl]-1,3,4-thiadiazol-2-amine | LoVo (Colon cancer) | 2.44 | |

| 5-[2-(benzenesulfonylmethyl)phenyl]-1,3,4-thiadiazol-2-amine | MCF-7 (Breast cancer) | 23.29 | |

| 2-(2-trifluorometylophenylamino)-5-(3-methoxyphenyl)-1,3,4-thiadiazole | MCF-7 (Breast cancer) | 49.6 | |

| 2-(2-trifluorometylophenylamino)-5-(3-methoxyphenyl)-1,3,4-thiadiazole | MDA-MB-231 (Breast cancer) | 53.4 | |

| 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivative (Compound 20b) | HepG-2 (Liver cancer) | 4.37 ± 0.7 | |

| 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivative (Compound 20b) | A-549 (Lung cancer) | 8.03 ± 0.5 |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

Materials:

-

Cancer cell lines (e.g., prostate cancer cells, CRL-1740)

-

Complete cell culture medium

-

96-well plates

-

Test compound (dissolved in a suitable solvent like DMSO)

-

MTT solution (5 mg/ml in PBS)

-

Dimethyl sulfoxide (DMSO)

-

Microplate reader

Procedure:

-

Seed the cancer cells into 96-well plates at a specific density (e.g., 1 x 10^4 cells/well) and incubate for 24 hours to allow for cell attachment.

-

Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (solvent only) and a positive control (a known anticancer drug).

-

After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control cells. The IC50 value can be determined by plotting the percentage of cell viability against the compound concentration.

Signaling Pathways in Anticancer Activity

The anticancer effects of 1,3,4-thiadiazole derivatives are often attributed to their ability to modulate critical signaling pathways involved in cancer cell proliferation and survival, such as the PI3K/Akt and MAPK/ERK pathways, and to induce apoptosis.

Caption: PI3K/Akt Signaling Pathway and Inhibition.

Caption: MAPK/ERK Signaling Pathway and Inhibition.

References

Unraveling the Multifaceted Mechanism of Action of 4-(1,3,4-thiadiazol-2-yl)phenol and its Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 1,3,4-thiadiazole scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a broad spectrum of pharmacological activities. This technical guide delves into the core mechanism of action of 4-(1,3,4-thiadiazol-2-yl)phenol and its analogues, providing a comprehensive overview of their biological effects, supported by quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows. The versatility of this chemical moiety is highlighted through its diverse applications, ranging from anticancer and antibacterial to central nervous system modulation.

Anticancer Activity: Targeting Key Signaling Pathways

Derivatives of this compound have demonstrated significant potential as anticancer agents, primarily through the inhibition of critical cell signaling pathways.

Inhibition of the MEK/ERK Signaling Pathway in Colorectal Cancer

A novel 4-(1,3,4-thiadiazole-2-ylthio)pyrimidine derivative has been shown to inhibit cell proliferation in colorectal cancer by suppressing the MEK/ERK signaling pathway.[1] This pathway is a crucial regulator of cell growth, differentiation, and survival, and its dysregulation is a common feature in many cancers.

Quantitative Data: In Vitro Efficacy

| Compound | Cell Line | Assay | IC50 Value | Time Point |

| 4-(1,3,4-thiadiazole-2-ylthio)pyrimidine derivative | HCT116 | Cell Proliferation | 8.04 ± 0.94 µmol L–1 | 48 h |

| 4-(1,3,4-thiadiazole-2-ylthio)pyrimidine derivative | HCT116 | Cell Proliferation | 5.52 ± 0.42 µmol L–1 | 72 h |

The compound was also found to inhibit colony formation, migration, and invasion of HCT116 cells in a dose-dependent manner. Furthermore, it induced apoptosis and arrested the cell cycle in the G2/M phase. These effects were comparable to those of the known MEK inhibitor U0126.[1]

Signaling Pathway Diagram

References

An In-depth Technical Guide to 4-(5-Amino-1,3,4-thiadiazol-2-yl)phenol

Disclaimer: This technical guide focuses on 4-(5-amino-1,3,4-thiadiazol-2-yl)phenol due to the extensive availability of scientific data for this compound. Information regarding the unsubstituted "4-(1,3,4-thiadiazol-2-yl)phenol" is limited in the reviewed literature.

This document provides a comprehensive overview of the physical and chemical properties, synthesis, and biological activities of 4-(5-amino-1,3,4-thiadiazol-2-yl)phenol, a heterocyclic compound with significant interest in medicinal chemistry. The information is tailored for researchers, scientists, and professionals in drug development.

Core Physical and Chemical Properties

The fundamental properties of 4-(5-amino-1,3,4-thiadiazol-2-yl)phenol are summarized below, providing a foundational understanding of its chemical identity.

| Property | Value | Reference |

| Molecular Formula | C₈H₇N₃OS | [1][2][3] |

| Molecular Weight | 193.23 g/mol | [1][3] |

| CAS Number | 59565-53-6 | [1][2][3] |

| Melting Point | 229-230 °C | [4] |

| Boiling Point (Predicted) | 413.6 ± 47.0 °C | [4] |

| Density (Predicted) | 1.471 ± 0.06 g/cm³ | [4] |

| pKa (Predicted) | 7.97 ± 0.30 | [4] |

| LogP (Predicted) | 0.11040 | [4] |

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and confirmation of 4-(5-amino-1,3,4-thiadiazol-2-yl)phenol and its derivatives.

| Spectroscopic Data | Description |

| ¹H-NMR (DMSO-d₆, 500 MHz) | Signals observed at δ 6.8-7.4 (m, 8H, Ar-H), 5.2 (m, 1H, OH), 6.79 (m, 2H, NH₂)[5]. |

| ¹³C-NMR (DMSO-d₆, 125 MHz) | Signals observed at δ 159.7 (C), 146.6 (C), 138.4 (C), 130.7 (C), 116.42 (CH), 112.25 (CH), 110.09 (CH), 108.4 (CH), 104.49 (CH)[5]. For a derivative, signals include aromatic carbons and specific signals for the heterocyclic ring carbons (e.g., C2 and C5)[6]. |

| FT-IR (KBr disc, cm⁻¹) | Characteristic peaks for a derivative include: 3215 (OH), 3047 (C-H arom.), 1668 (C=N), 1598 (OH bending), 1516 (C=C asym.), 1454 (C=C sym.), 1315 (C-N), 1286 (N-N), 702 (C-S)[6]. |

| Mass Spectrometry (Exact Mass) | 193.03098303 Da[3]. |

Experimental Protocols

Detailed methodologies for the synthesis and analysis of 4-(5-amino-1,3,4-thiadiazol-2-yl)phenol and its derivatives are outlined below.

A common synthetic route involves the reaction of 4-hydroxybenzoic acid with thiosemicarbazide.[7]

-

Reactants: 4-hydroxybenzoic acid (0.01 moles, 2.762 grams) and thiosemicarbazide (0.01 moles, 1.822 grams).[7]

-

Procedure: The reactants are typically cyclized in the presence of a dehydrating agent.

-

Purification: The resulting precipitate is filtered and recrystallized from ethanol.[7]

Another general procedure for preparing 2-amino-1,3,4-thiadiazoles involves the reaction of an aldehyde with thiosemicarbazide in the presence of an oxidizing agent.[1]

-

Reactants: Aldehyde (1 mmol), thiosemicarbazide (1 mmol), and tert-butyl hydroperoxide (TBHP, 70% aqueous solution, 1 mmol).[1]

-

Solvent: Ethanol (10 mL).[1]

-

Procedure: The mixture is stirred at room temperature for 4 hours. The reaction progress is monitored by Thin Layer Chromatography (TLC) using a hexane/EtOAc mobile phase.[1]

-

Work-up: After completion, the ethanol is evaporated. Ethyl acetate and water are added to the solid residue, followed by a saturated sodium bicarbonate solution. The organic layer is separated, dried over anhydrous sodium sulfate, and evaporated.[1]

-

Purification: The product is further purified by silica gel column chromatography (hexane/ethyl acetate).[1]

This protocol utilizes microwave-assisted synthesis.[6][8]

-

Reactants: 4-(5-amino-1,3,4-thiadiazol-2-yl)phenol (0.004 M, 1.19 g) and 4-hydroxybenzaldehyde (0.004 M, 0.55 g).[6]

-

Solvent: Distilled water (1 ml).[6]

-

Procedure: The reactants are mixed in a conical flask and subjected to microwave irradiation at 180 watts for 2-3 minutes. The reaction is monitored by TLC.[6]

-

Purification: The mixture is cooled to room temperature, and the resulting yellow crystals are recrystallized from ethanol.[6]

Biological Activities and Signaling Pathways

Derivatives of 1,3,4-thiadiazole are known for a wide range of pharmacological activities.[8][9][10][11]

-

Antimicrobial Activity: 4-(5-amino-1,3,4-thiadiazol-2-yl)phenol has been tested against various bacteria, with a minimum inhibitory concentration (MIC) of 0.8 mg/mL for Escherichia coli, Bacillus cereus, and Staphylococcus epidermidis.[7] A Schiff-base derivative showed MIC values of 1 mg/ml for Klebsiella pneumoniae and Bacillus cereus, 3 mg/ml for Staphylococcus aureus, and 5 mg/ml for Escherichia coli.[8]

-

Anticancer Activity: A synthesized Schiff-base derivative of 4-(5-amino-1,3,4-thiadiazol-2-yl)phenol demonstrated enhanced anticancer activity against prostate cancer cells in vitro without affecting normal cells.[8]

-

Other Potential Activities: The 1,3,4-thiadiazole scaffold is a key component in various drugs with anti-inflammatory, analgesic, antiviral, and anti-tubercular properties.[8][9]

The molecular targets for 1,3,4-thiadiazole-based compounds include enzymes such as carbonic anhydrase, cyclooxygenase, and various kinases.[11]

Visualizations

The following diagrams illustrate key experimental workflows and logical relationships based on the provided information.

Caption: Synthesis workflow for 4-(5-amino-1,3,4-thiadiazol-2-yl)phenol.

Caption: Microwave-assisted synthesis of a Schiff-base derivative.

Caption: Biological activities of 1,3,4-thiadiazole derivatives.

References

- 1. 4-(5-AMINO-[1,3,4]THIADIAZOL-2-YL)-PHENOL synthesis - chemicalbook [chemicalbook.com]

- 2. 4-(5-AMINO-1,3,4-THIADIAZOL-2-YL)PHENOL | CAS 59565-53-6 [matrix-fine-chemicals.com]

- 3. 4-(5-Amino-1,3,4-thiadiazol-2-yl)phenol | C8H7N3OS | CID 936815 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-(5-Amino-1,3,4-thiadiazol-2-yl)phenol|lookchem [lookchem.com]

- 5. jocpr.com [jocpr.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis and Evaluation of 4-[5-((4-hydroxybenzylidene) amino)-134-thiadiazol-2-yl] Phenol Compound Biological Activities - Iranian Journal of Medical Microbiology [ijmm.ir]

- 9. sysrevpharm.org [sysrevpharm.org]

- 10. researchgate.net [researchgate.net]

- 11. Biological and pharmacological activities of 1,3,4-thiadiazole based compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

The Dawn of a Versatile Scaffold: A Technical Guide to the Discovery and History of 1,3,4-Thiadiazole Compounds

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 1,3,4-thiadiazole ring, a five-membered aromatic heterocycle containing one sulfur and two nitrogen atoms, has emerged as a "privileged scaffold" in medicinal chemistry. Its unique chemical properties and diverse biological activities have led to the development of a wide array of therapeutic agents. This technical guide delves into the discovery and historical development of 1,3,4-thiadiazole compounds, providing a comprehensive resource for researchers in the field.

A Serendipitous Discovery and Early Developments

The story of 1,3,4-thiadiazole begins in the late 19th century, a period of significant advancement in organic chemistry. The first description of a compound containing the 1,3,4-thiadiazole ring system is attributed to Fischer in 1882. However, it was the pioneering work of M. Busch in 1894 that marked the first deliberate synthesis of a 1,3,4-thiadiazole derivative.[1] The development of 1,3,4-thiadiazole chemistry is intrinsically linked to the discovery and exploration of hydrazine and its derivatives.[1]

The early synthetic routes were foundational, often involving the cyclization of thiosemicarbazides or related open-chain precursors. These initial methods, though sometimes yielding modest results, laid the groundwork for the more sophisticated synthetic strategies that would follow.

The Rise of a Pharmacophore: Acetazolamide and Beyond

A pivotal moment in the history of 1,3,4-thiadiazole compounds was the discovery of acetazolamide in 1952.[2] This sulfonamide derivative, a potent carbonic anhydrase inhibitor, revolutionized the treatment of glaucoma and found applications as a diuretic and in the management of epilepsy.[2][3] The clinical success of acetazolamide ignited a surge of interest in the 1,3,4-thiadiazole scaffold, leading to the synthesis and evaluation of thousands of new derivatives.

Researchers quickly recognized the versatility of the 1,3,4-thiadiazole ring as a bioisostere for other five-membered heterocycles, such as pyrazoles and oxadiazoles, allowing for the fine-tuning of pharmacological properties. This has led to the discovery of 1,3,4-thiadiazole derivatives with a remarkable range of biological activities, including antimicrobial, anti-inflammatory, anticonvulsant, anticancer, and antiviral properties.

Key Synthetic Milestones: From Classical to Modern Methods

The synthetic chemistry of 1,3,4-thiadiazoles has evolved significantly since its inception. Early methods often relied on harsh reaction conditions. However, the demand for more efficient and versatile synthetic routes has driven the development of a plethora of new methodologies.

Classical Synthetic Approaches:

-

From Thiosemicarbazides: The acid-catalyzed cyclization of thiosemicarbazides with carboxylic acids or their derivatives remains one of the most common and versatile methods for the synthesis of 2,5-disubstituted 1,3,4-thiadiazoles.[1]

-

From Acylhydrazines and Dithiocarbazates: Cyclization of acylhydrazines and dithiocarbazates with various sulfur-containing reagents, such as carbon disulfide, also provides a reliable entry to the 1,3,4-thiadiazole core.[1]

Modern Synthetic Innovations:

Modern synthetic chemistry has introduced milder and more efficient methods, including microwave-assisted synthesis and the use of novel catalysts, to improve yields and reduce reaction times. These advancements have greatly facilitated the generation of diverse libraries of 1,3,4-thiadiazole derivatives for high-throughput screening and drug discovery programs.

Quantitative Data of Representative 1,3,4-Thiadiazole Compounds

To provide a tangible reference for researchers, the following table summarizes key quantitative data for some historically significant and representative 1,3,4-thiadiazole compounds.

| Compound Name | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Key Spectral Data | Biological Activity (IC50/MIC) |

| 2,5-Dithio-1,3,4-thiadiazole | C₂H₂N₂S₃ | 150.29 | 173-175 | IR (KBr, cm⁻¹): ~3080 (N-H), ~1380 (C=S) | Not typically reported for direct bioactivity | |

| 2-Amino-1,3,4-thiadiazole | C₂H₃N₃S | 101.13 | 188-191 | ¹H NMR (DMSO-d₆, ppm): 7.35 (s, 2H, NH₂), 8.85 (s, 1H, CH); ¹³C NMR (DMSO-d₆, ppm): 150.2, 169.5 | Varies with derivative | |

| Acetazolamide | C₄H₆N₄O₃S₂ | 222.25 | 258-259 | ¹H NMR (DMSO-d₆, ppm): 2.15 (s, 3H, CH₃), 7.4 (br s, 2H, NH₂), 12.4 (br s, 1H, NH) | Carbonic Anhydrase II IC₅₀: ~12 nM |

Experimental Protocols

1. Synthesis of 2-Amino-5-phenyl-1,3,4-thiadiazole from Benzoic Acid and Thiosemicarbazide

This protocol describes a common method for the synthesis of a 2-amino-5-substituted-1,3,4-thiadiazole.

Materials:

-

Benzoic acid

-

Thiosemicarbazide

-

Phosphorus oxychloride (POCl₃)

-

Ice

-

Sodium hydroxide (NaOH) solution (10%)

-

Ethanol for recrystallization

Procedure:

-

In a round-bottom flask, a mixture of benzoic acid (1.22 g, 10 mmol) and thiosemicarbazide (0.91 g, 10 mmol) is prepared.

-

Phosphorus oxychloride (5 mL) is carefully added to the mixture with stirring in a fume hood.

-

The reaction mixture is gently warmed on a water bath at 60-70 °C for 1 hour.

-

After cooling to room temperature, the mixture is slowly poured onto crushed ice with constant stirring.

-

The resulting precipitate is collected by filtration and washed with cold water.

-

The crude product is then suspended in water and neutralized with a 10% sodium hydroxide solution to a pH of 7-8.

-

The solid is again collected by filtration, washed with water, and dried.

-

The crude 2-amino-5-phenyl-1,3,4-thiadiazole is purified by recrystallization from ethanol to afford colorless needles.

2. Synthesis of Acetazolamide

The synthesis of acetazolamide is a multi-step process that was pivotal in the development of 1,3,4-thiadiazole-based drugs.

Materials:

-

Ammonium thiocyanate

-

Hydrazine hydrate

-

Phosgene (or a phosgene equivalent)

-

Acetic anhydride

-

Chlorine gas

-

Ammonia

Procedure Overview:

-

Formation of 2-Amino-5-mercapto-1,3,4-thiadiazole: Hydrazine hydrate is reacted with ammonium thiocyanate to form 1,2-bis(thiocarbamoyl)hydrazine. This intermediate is then cyclized using phosgene to yield 2-amino-5-mercapto-1,3,4-thiadiazole.

-

Acetylation: The amino group of 2-amino-5-mercapto-1,3,4-thiadiazole is acetylated using acetic anhydride to produce N-(5-mercapto-1,3,4-thiadiazol-2-yl)acetamide.

-

Oxidative Chlorination: The mercapto group is then oxidized and converted to a sulfonyl chloride by treatment with chlorine gas in an aqueous medium. This step yields 5-(acetylamino)-1,3,4-thiadiazole-2-sulfonyl chloride.

-

Amination: Finally, the sulfonyl chloride is reacted with ammonia to form the sulfonamide, yielding acetazolamide.

Signaling Pathways and Logical Relationships

Mechanism of Action of Acetazolamide as a Carbonic Anhydrase Inhibitor

Acetazolamide exerts its therapeutic effects by inhibiting the enzyme carbonic anhydrase. This enzyme plays a crucial role in the reversible hydration of carbon dioxide to carbonic acid, which in turn dissociates into bicarbonate and hydrogen ions. By blocking this enzyme in various tissues, acetazolamide disrupts this fundamental physiological process, leading to its diuretic, antiglaucoma, and anticonvulsant effects.

Caption: Mechanism of action of Acetazolamide in the renal proximal tubule.

General Synthetic Workflow for 2,5-Disubstituted 1,3,4-Thiadiazoles

The synthesis of 2,5-disubstituted 1,3,4-thiadiazoles often follows a logical and convergent pathway, starting from readily available precursors. The following diagram illustrates a general experimental workflow.

References

A Theoretical Deep Dive into the Structure of 4-(1,3,4-Thiadiazol-2-yl)phenol

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 1,3,4-thiadiazole scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The molecule 4-(1,3,4-thiadiazol-2-yl)phenol, in particular, represents a fundamental structure within this class, combining the electron-rich thiadiazole ring with a phenolic moiety, a common feature in biologically active compounds. This technical guide provides a comprehensive overview of the theoretical studies on the structure of this compound and its derivatives, offering insights into its molecular geometry, electronic properties, and the computational methodologies employed in its investigation.

Molecular Structure and Geometry

Theoretical studies, primarily employing Density Functional Theory (DFT), are instrumental in elucidating the three-dimensional structure of 1,3,4-thiadiazole derivatives. These computational methods allow for the optimization of the molecular geometry, providing key data on bond lengths, bond angles, and dihedral angles. While specific theoretical data for the unsubstituted this compound is not extensively documented in the reviewed literature, the general structural features can be inferred from studies on closely related analogs.

The structure consists of a planar five-membered 1,3,4-thiadiazole ring connected to a phenol ring. The planarity of the thiadiazole ring is a characteristic feature, contributing to its aromaticity and stability. The linkage between the two rings allows for potential rotational freedom, which can be explored through dihedral angle calculations to identify the most stable conformation.

Table 1: Representative Theoretical Geometric Parameters for a Substituted 1,3,4-Thiadiazole Derivative (Illustrative Example)

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C-S (Thiadiazole) | ~ 1.75 Å |

| C=N (Thiadiazole) | ~ 1.30 Å | |

| N-N (Thiadiazole) | ~ 1.38 Å | |

| C-C (Inter-ring) | ~ 1.48 Å | |

| Bond Angle | C-S-C (Thiadiazole) | ~ 88° |

| C-N-N (Thiadiazole) | ~ 115° | |

| Dihedral Angle | (Phenol Ring) - (Thiadiazole Ring) | Varies, near planar |

Note: The values presented are approximations based on typical DFT calculations for similar 1,3,4-thiadiazole structures and are for illustrative purposes only. Actual values for this compound would require a dedicated computational study.

Electronic Properties: A Window into Reactivity

The electronic properties of a molecule are crucial for understanding its reactivity, intermolecular interactions, and potential biological activity. Theoretical studies provide valuable insights into these aspects through the analysis of Frontier Molecular Orbitals (FMOs), Mulliken atomic charges, and Molecular Electrostatic Potential (MEP) maps.

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's ability to donate and accept electrons, respectively. The energy gap between HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity. For 1,3,4-thiadiazole derivatives, the HOMO is typically localized on the electron-rich phenol and thiadiazole rings, while the LUMO is distributed over the thiadiazole ring.

Mulliken Atomic Charges: The calculation of atomic charges provides a picture of the electron distribution within the molecule. In this compound, the nitrogen and sulfur atoms of the thiadiazole ring, as well as the oxygen atom of the phenol group, are expected to carry negative charges, indicating their potential to act as sites for electrophilic attack or hydrogen bonding.

Molecular Electrostatic Potential (MEP): The MEP map is a visual representation of the electrostatic potential on the surface of a molecule. It helps to identify the electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue) regions. For this molecule, the area around the phenolic oxygen and the nitrogen atoms of the thiadiazole ring would be expected to show negative potential, making them likely sites for interaction with biological targets.

Experimental Protocols: Synthesis and Characterization

The theoretical understanding of this compound is complemented by experimental data from its synthesis and characterization.

General Synthesis of 1,3,4-Thiadiazole Derivatives

A common method for the synthesis of 2-amino-1,3,4-thiadiazole derivatives involves the cyclization of thiosemicarbazides. For this compound, a plausible synthetic route would involve the reaction of 4-hydroxybenzoic acid with thiosemicarbazide in the presence of a dehydrating agent like phosphorus oxychloride or concentrated sulfuric acid. The general steps are:

-

Formation of Thiosemicarbazone: Reaction of an appropriate aldehyde or ketone with thiosemicarbazide.

-

Oxidative Cyclization: The resulting thiosemicarbazone undergoes oxidative cyclization to form the 1,3,4-thiadiazole ring.

Spectroscopic Characterization

The synthesized compounds are typically characterized using various spectroscopic techniques:

-

FT-IR Spectroscopy: To identify the functional groups present in the molecule. Characteristic peaks would include O-H stretching for the phenol group, N-H stretching if an amino group is present, C=N stretching of the thiadiazole ring, and C-S stretching.

-

NMR Spectroscopy (¹H and ¹³C): To determine the chemical environment of the hydrogen and carbon atoms, respectively, which helps in confirming the molecular structure. The aromatic protons of the phenol and thiadiazole rings would show characteristic chemical shifts.

-

Mass Spectrometry: To determine the molecular weight of the compound and confirm its elemental composition.

Computational Methodology

The theoretical studies on 1,3,4-thiadiazole derivatives are predominantly carried out using DFT, a robust method for calculating the electronic structure of molecules.

-

Software: Gaussian suite of programs is a commonly used software package for these calculations.

-

Level of Theory: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a widely employed functional that provides a good balance between accuracy and computational cost.

-

Basis Set: The 6-311++G(d,p) basis set is frequently used, as it provides a flexible description of the electron distribution, including polarization and diffuse functions, which are important for describing systems with heteroatoms and potential hydrogen bonding.

The general workflow for a theoretical study of this nature is depicted in the following diagram.

Caption: Workflow for a typical theoretical study of a small molecule.

Conclusion and Future Directions

Theoretical studies provide an indispensable framework for understanding the structural and electronic nuances of this compound and its derivatives. While a dedicated computational investigation on the parent molecule is warranted to provide precise quantitative data, the existing literature on related compounds offers a solid foundation for predicting its properties. Future research could focus on performing a comprehensive theoretical analysis of this compound, including its vibrational spectra, and exploring its interactions with biological targets through molecular docking and molecular dynamics simulations. Such studies will undoubtedly contribute to the rational design of novel and more potent 1,3,4-thiadiazole-based therapeutic agents.

Solubility Profile of 4-(1,3,4-thiadiazol-2-yl)phenol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility of 4-(1,3,4-thiadiazol-2-yl)phenol, a heterocyclic compound of significant interest in pharmaceutical and agrochemical research. While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, this guide consolidates qualitative solubility information and presents a standardized experimental protocol for its determination.

Introduction

This compound is a molecule featuring a phenol group attached to a 1,3,4-thiadiazole ring. This chemical structure confers a range of biological activities, making it a valuable scaffold in medicinal chemistry. However, issues such as potentially poor aqueous solubility can present challenges in its development as a therapeutic agent. Understanding its solubility in various solvents is crucial for formulation, synthesis, purification, and in vitro screening processes.

Qualitative Solubility Data

Based on a review of synthetic procedures and biological studies involving this compound and structurally related compounds, a qualitative assessment of its solubility has been compiled. The compound is generally soluble in polar aprotic and polar protic solvents, which are commonly used for its synthesis, purification (recrystallization), and in biological assays.

| Solvent | Solubility Classification | Notes |

| Dimethyl Sulfoxide (DMSO) | Soluble | Frequently used as a solvent for creating stock solutions for biological testing of thiadiazole derivatives. |

| Dimethylformamide (DMF) | Soluble | Often used as a reaction solvent for the synthesis of thiadiazole compounds, indicating good solubility. |

| Ethanol | Soluble | Commonly used for the recrystallization of this compound and related structures, suggesting moderate to good solubility, particularly at elevated temperatures. |

| Methanol | Soluble | Employed in both synthesis and purification processes of similar thiadiazole derivatives. The free thiadiazole ligands are noted to be soluble in methanol. |

| Acetone | Soluble | Mentioned as a solvent for related 5-phenyl-1,3,4-thiadiazole-2-amine derivatives. |

| Water | Sparingly Soluble | The presence of the polar phenol group suggests some water solubility, but the heterocyclic and benzene rings likely limit it. Poor aqueous solubility is a noted challenge for some thiadiazole-based compounds in drug development. |

| Non-polar Solvents (e.g., Hexane, Toluene) | Likely Poorly Soluble | While one source mentions "balanced solubility in polar and nonpolar solvents," the predominantly polar nature of the molecule suggests that solubility in non-polar solvents is likely to be low. This would typically be determined experimentally for confirmation. |

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The "gold standard" for determining the equilibrium solubility of a compound is the saturation shake-flask method. This protocol provides a reliable and reproducible means of measuring thermodynamic solubility.

3.1. Materials and Equipment

-

This compound (crystalline solid)

-

Selected solvents (e.g., water, phosphate-buffered saline pH 7.4, ethanol, DMSO)

-

Glass vials with screw caps

-

Orbital shaker or incubator shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm or 0.45 µm PTFE or PVDF)

-

Volumetric flasks and pipettes

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.

3.2. Procedure

-

Preparation: Add an excess amount of solid this compound to a glass vial. The excess solid is crucial to ensure that a saturated solution is achieved.

-

Solvent Addition: Add a known volume of the desired solvent to the vial.

-

Equilibration: Tightly cap the vials and place them in an orbital shaker at a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient period to reach equilibrium. This typically requires 24 to 48 hours. A preliminary time-course study can be conducted to determine the minimum time to reach a plateau in concentration.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle. Then, separate the solid and liquid phases. This is a critical step and can be achieved by:

-

Centrifugation: Centrifuge the vials at a high speed to pellet the undissolved solid.

-

Filtration: Carefully draw the supernatant using a syringe and pass it through a syringe filter. Ensure the filter material is compatible with the solvent and does not adsorb the compound.

-

-

Sample Preparation for Analysis: Carefully take an aliquot of the clear supernatant and dilute it with a known volume of the solvent to bring the concentration within the linear range of the analytical method.

-

Quantification: Analyze the concentration of this compound in the diluted sample using a pre-validated analytical method, such as HPLC or UV-Vis spectrophotometry. A calibration curve prepared with known concentrations of the compound should be used for accurate quantification.

-

Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor. The results are typically expressed in units such as mg/mL, g/L, or mol/L.

Visualizing the Experimental Workflow

The following diagram illustrates the key stages of the shake-flask method for determining solubility.

Caption: Workflow for the shake-flask solubility determination method.

Conclusion

While quantitative solubility data for this compound remains to be systematically published, qualitative evidence indicates its solubility in common polar organic solvents. For drug development and research purposes, it is imperative to determine its solubility quantitatively. The provided shake-flask experimental protocol offers a robust and standardized methodology for obtaining this critical physicochemical data. Such empirical data will be invaluable for guiding formulation strategies, optimizing reaction conditions, and ensuring the reliability of biological screening results.

An In-depth Technical Guide on the Thermal Stability of 4-(1,3,4-thiadiazol-2-yl)phenol

For Researchers, Scientists, and Drug Development Professionals

Introduction to the Thermal Stability of 1,3,4-Thiadiazole Derivatives

The 1,3,4-thiadiazole ring is a common scaffold in medicinal chemistry due to its diverse biological activities. The thermal stability of these compounds is a critical parameter for drug development, influencing storage, formulation, and manufacturing processes. Generally, the 1,3,4-thiadiazole ring is considered to be a stable aromatic system.[1] Thermal decomposition of 1,3,4-thiadiazoles typically occurs at elevated temperatures. The fragmentation patterns upon thermolysis can be complex, often involving cleavage of the N-N and C-S bonds within the heterocyclic ring.[2]

Quantitative Thermal Data

Specific TGA and DSC data for 4-(1,3,4-thiadiazol-2-yl)phenol could not be located in the surveyed scientific literature. However, the melting points of several related 1,3,4-thiadiazole derivatives provide an indication of their general thermal stability. A higher melting point often correlates with greater thermal stability in a series of related compounds.

| Compound Name | Melting Point (°C) |

| 4-(5-Amino-[2][3][4]thiadiazol-2-yl)-phenol | 320 |

| 2-(5-Amino-1,3,4-thiadiazol-2-yl)phenol | 229-230 |

| 4-((4-(5-amino-1,3,4-thiadiazol-2-yl)phenyl)diazenyl)phenol | 213-215 |

| 4-[5-((4-hydroxybenzylidene) amino)-1,3,4-thiadiazol-2-yl] Phenol | 112-116 |

Note: The significant variation in melting points highlights the influence of different substituents on the thermal properties of the 1,3,4-thiadiazole core.

Experimental Protocols for Thermal Analysis

To determine the precise thermal stability of this compound, the following standard experimental protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are recommended.

3.1. Thermogravimetric Analysis (TGA)

-

Objective: To measure the change in mass of the sample as a function of temperature, identifying decomposition temperatures and volatile components.

-

Instrumentation: A thermogravimetric analyzer (e.g., TA Instruments Q500, Mettler Toledo TGA/DSC 3+).

-

Methodology:

-

Sample Preparation: A small amount of the sample (typically 5-10 mg) is accurately weighed into a ceramic or platinum pan.

-

Experimental Conditions:

-

Temperature Program: The sample is heated from ambient temperature (e.g., 25 °C) to a final temperature (e.g., 600-800 °C) at a constant heating rate (e.g., 10 °C/min).

-

Atmosphere: The experiment is conducted under a controlled atmosphere, typically an inert gas like nitrogen or argon, at a constant flow rate (e.g., 50-100 mL/min) to prevent oxidative decomposition.

-

-

Data Analysis: The resulting TGA curve plots the percentage of weight loss against temperature. Key parameters to be determined include the onset temperature of decomposition (Tonset) and the temperature of maximum rate of decomposition (Tpeak), which is identified from the peak of the derivative thermogravimetric (DTG) curve.

-

3.2. Differential Scanning Calorimetry (DSC)

-

Objective: To measure the heat flow to or from a sample as it is heated, cooled, or held at a constant temperature, allowing for the determination of melting point, glass transitions, and other thermal events.

-

Instrumentation: A differential scanning calorimeter (e.g., TA Instruments Q2000, Mettler Toledo DSC 3+).

-

Methodology:

-

Sample Preparation: A small amount of the sample (typically 2-5 mg) is accurately weighed and hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.

-

Experimental Conditions:

-

Temperature Program: A heat-cool-heat cycle is often employed. For instance, the sample is heated from ambient temperature to a temperature above its expected melting point (e.g., 200-350 °C) at a constant rate (e.g., 10 °C/min), then cooled back to ambient temperature, and reheated. This helps to erase the thermal history of the sample.

-

Atmosphere: The experiment is conducted under an inert atmosphere, such as nitrogen, at a constant flow rate.

-

-

Data Analysis: The DSC thermogram plots heat flow against temperature. The melting point is determined from the peak of the endothermic event. Other thermal transitions, such as solid-solid transitions or the onset of decomposition, can also be identified.

-

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the thermal analysis of a chemical compound like this compound.

Caption: Workflow for Thermal Stability Assessment.

Expected Thermal Decomposition Pathway

Based on the general behavior of 1,3,4-thiadiazoles, the thermal decomposition of this compound at high temperatures is expected to proceed through the cleavage of the heterocyclic ring.

Caption: General Decomposition Pathway.

References

- 1. Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding - PMC [pmc.ncbi.nlm.nih.gov]

- 2. dacemirror.sci-hub.st [dacemirror.sci-hub.st]

- 3. Thermochemical investigation of three 5-R-thio-1,3,4-thiadiazole derivatives: R = methyl, ethyl [ouci.dntb.gov.ua]

- 4. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols: 4-(1,3,4-Thiadiazol-2-yl)phenol as a Corrosion Inhibitor for Mild Steel

For Researchers, Scientists, and Drug Development Professionals

The 1,3,4-thiadiazole ring is a key heterocyclic motif in medicinal chemistry and has demonstrated significant potential in materials science due to the presence of nitrogen and sulfur heteroatoms, which act as adsorption centers on metal surfaces.[2][3] These compounds form a protective film that mitigates the corrosive effects of aggressive media.[2][4]

Overview of Corrosion Inhibition

Thiadiazole derivatives function as corrosion inhibitors by adsorbing onto the metal surface, creating a barrier that impedes the electrochemical processes of corrosion.[2][4] This adsorption can be a combination of physical (electrostatic) and chemical interactions between the inhibitor molecule and the metal surface. The efficiency of these inhibitors is influenced by their concentration, the temperature, and the nature of the corrosive environment.[1][4]

Quantitative Data Presentation

The following tables summarize the corrosion inhibition performance of N-(phenol-p-ylmethylene)-2-amino-5-ethyl-1,3,4-thiadiazole (PAT) on mild steel in a 1 M HCl solution.[1]

Table 1: Potentiodynamic Polarization Data for PAT at 0.5 mM Concentration [1]

| Parameter | Blank (1 M HCl) | 0.5 mM PAT in 1 M HCl |

| Corrosion Potential (Ecorr) | -285 mV | -376 mV to -464 mV |

| Corrosion Current Density (Icorr) | Not Specified | Significantly Reduced |

| Inhibition Efficiency (IE%) | - | > 90% (at optimal dose) |

Table 2: Influence of Temperature on the Performance of PAT (0.5 mM) [1]

| Temperature (°C) | Inhibition Efficiency (IE%) |

| 30 | High |

| 40 | Decreased |

| 50 | Further Decreased |

| 60 | Significantly Decreased |

Note: The original research article should be consulted for precise values of Icorr and the corresponding inhibition efficiencies at different temperatures.

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are based on standard practices reported in the literature for evaluating corrosion inhibitors.[1][2][5][6]

Synthesis of a Representative Phenol-Substituted Thiadiazole

A general method for synthesizing thiadiazole derivatives involves the cyclization of a carboxylic acid derivative with thiosemicarbazide.[2][5] For N-(phenol-p-ylmethylene)-2-amino-5-ethyl-1,3,4-thiadiazole (PAT), the synthesis involves the reaction of 2-amino-5-ethyl-1,3,4-thiadiazole with p-hydroxybenzaldehyde.[1]

Protocol:

-

Dissolve 2-amino-5-ethyl-1,3,4-thiadiazole in a suitable solvent (e.g., ethanol).

-

Add an equimolar amount of p-hydroxybenzaldehyde to the solution.

-

Add a catalytic amount of a suitable acid (e.g., glacial acetic acid).

-

Reflux the mixture for a specified period (e.g., 4-6 hours), monitoring the reaction progress using thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Filter the precipitated solid, wash it with a cold solvent to remove impurities, and dry it under a vacuum.

-

Recrystallize the crude product from a suitable solvent to obtain the pure compound.

-

Characterize the synthesized compound using techniques such as FT-IR, 1H NMR, 13C NMR, and mass spectrometry.[2]

Electrochemical Measurements

Electrochemical studies are crucial for determining the inhibition efficiency and understanding the mechanism of action.[6] These experiments are typically performed using a three-electrode cell setup with the mild steel specimen as the working electrode, a platinum or graphite rod as the counter electrode, and a saturated calomel electrode (SCE) or Ag/AgCl electrode as the reference electrode.[6]

3.2.1. Potentiodynamic Polarization (PDP)

This technique measures the current response of the working electrode to a controlled change in potential.

Protocol:

-

Immerse the prepared mild steel electrode in the corrosive solution (e.g., 1 M HCl) with and without the inhibitor at various concentrations.

-

Allow the open-circuit potential (OCP) to stabilize (typically for 30-60 minutes).

-

Scan the potential from a cathodic value to an anodic value (e.g., -250 mV to +250 mV vs. OCP) at a slow scan rate (e.g., 0.5 mV/s).[6]

-

Plot the resulting current density (log I) versus the electrode potential (E).

-

Determine the corrosion potential (Ecorr) and corrosion current density (Icorr) by extrapolating the Tafel slopes.

-

Calculate the inhibition efficiency (IE%) using the following equation: IE% = [(Icorr(blank) - Icorr(inh)) / Icorr(blank)] x 100 where Icorr(blank) and Icorr(inh) are the corrosion current densities in the absence and presence of the inhibitor, respectively.

3.2.2. Electrochemical Impedance Spectroscopy (EIS)

EIS is a non-destructive technique that provides information about the resistance and capacitance of the electrode/electrolyte interface.

Protocol:

-

Immerse the mild steel electrode in the test solution (with and without inhibitor) and allow the OCP to stabilize.

-

Apply a small amplitude AC voltage (e.g., 10 mV) at the OCP over a wide frequency range (e.g., 100 kHz to 10 mHz).

-

Record the impedance data and present it as Nyquist and Bode plots.

-

The Nyquist plot for an effective inhibitor will typically show a larger semicircle, indicating an increase in the charge transfer resistance (Rct).

-

Calculate the inhibition efficiency (IE%) using the Rct values: IE% = [(Rct(inh) - Rct(blank)) / Rct(inh)] x 100 where Rct(inh) and Rct(blank) are the charge transfer resistances in the presence and absence of the inhibitor, respectively.

Weight Loss Measurements

This is a simple and straightforward method to determine the corrosion rate and inhibition efficiency.

Protocol:

-

Prepare pre-weighed mild steel coupons of known dimensions.

-

Immerse the coupons in the corrosive solution with and without different concentrations of the inhibitor for a specified period (e.g., 24 hours) at a constant temperature.

-

After the immersion period, remove the coupons, clean them according to standard procedures (e.g., using a specific inhibitor solution to remove corrosion products, followed by rinsing with distilled water and acetone), and dry them.

-

Weigh the coupons again to determine the weight loss.

-

Calculate the corrosion rate (CR) and the inhibition efficiency (IE%) using the following equations: CR = (Weight Loss) / (Surface Area x Time) IE% = [(CRblank - CRinh) / CRblank] x 100 where CRblank and CRinh are the corrosion rates in the absence and presence of the inhibitor, respectively.

Visualizations

Proposed Corrosion Inhibition Mechanism

The following diagram illustrates the proposed mechanism of how a phenol-substituted 1,3,4-thiadiazole inhibitor protects a mild steel surface from corrosion in an acidic medium.

Caption: Proposed mechanism of corrosion inhibition on a mild steel surface.

Experimental Workflow for Inhibitor Evaluation

This workflow outlines the key steps involved in the evaluation of a potential corrosion inhibitor.

References

- 1. researchgate.net [researchgate.net]

- 2. Evaluation of the Impact of Two Thiadiazole Derivatives on the Dissolution Behavior of Mild Steel in Acidic Environments - PMC [pmc.ncbi.nlm.nih.gov]

- 3. japsonline.com [japsonline.com]

- 4. oipub.com [oipub.com]

- 5. ijrdo.org [ijrdo.org]

- 6. Multi-method evaluation of a 2-(1,3,4-thiadiazole-2-yl)pyrrolidine corrosion inhibitor for mild steel in HCl: combining gravimetric, electrochemical, and DFT approaches - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Synthesis of 4-(1,3,4-thiadiazol-2-yl)phenol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed experimental protocol for the synthesis of 4-(1,3,4-thiadiazol-2-yl)phenol, a heterocyclic compound with significant interest in medicinal chemistry due to the diverse biological activities associated with the 1,3,4-thiadiazole scaffold. The protocol outlines a straightforward and efficient method involving the acid-catalyzed cyclization of 4-hydroxybenzoic acid and thiosemicarbazide. This application note includes comprehensive methodologies, a summary of quantitative data, and a visual representation of the experimental workflow to facilitate replication and further investigation by researchers in drug discovery and development.

Introduction

The 1,3,4-thiadiazole ring is a prominent feature in a wide array of pharmacologically active compounds, exhibiting antibacterial, antifungal, anticancer, and anti-inflammatory properties. The incorporation of a phenol moiety can further enhance the biological activity and provide a handle for further structural modifications. The synthesis of this compound, also known as 2-(5-amino-1,3,4-thiadiazol-2-yl)phenol, is a key step in the development of novel therapeutic agents. The presented protocol is a reliable method for obtaining this valuable scaffold.

Experimental Protocol

This protocol details the synthesis of this compound from 4-hydroxybenzoic acid and thiosemicarbazide using concentrated sulfuric acid as a catalyst and dehydrating agent. An alternative method using phosphorus oxychloride is also described.

Materials and Reagents:

-

4-Hydroxybenzoic acid

-

Thiosemicarbazide

-

Concentrated Sulfuric Acid (H₂SO₄) or Phosphorus Oxychloride (POCl₃)

-

Ethanol

-

Crushed Ice

-

Ammonia solution or Potassium Hydroxide solution

-

Standard laboratory glassware and equipment (round-bottom flask, condenser, magnetic stirrer, filtration apparatus)

Procedure: Acid-Catalyzed Cyclization

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 4-hydroxybenzoic acid (0.1 mol, 13.81 g) and thiosemicarbazide (0.1 mol, 9.11 g) in 100 mL of ethanol.[1]

-

Acid Addition: While stirring, slowly and carefully add concentrated sulfuric acid (5 mL) to the mixture.[1]

-

Reflux: Heat the reaction mixture to reflux and maintain for 1.5-2 hours.[1] The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the flask to room temperature and pour the contents slowly onto crushed ice with constant stirring.

-

Precipitation and Neutralization: A solid precipitate will form. Neutralize the mixture with a concentrated ammonia solution until a pH of approximately 4 is reached.[2]

-

Filtration and Washing: Filter the precipitate using a Buchner funnel, wash thoroughly with cold water to remove any residual acid and inorganic salts.

-

Purification: Recrystallize the crude product from ethanol to obtain pure this compound.[2]

-

Drying: Dry the purified product in a vacuum oven.

Alternative Procedure using Phosphorus Oxychloride:

-

Reaction Setup: In a round-bottom flask, carefully mix 4-hydroxybenzoic acid (10 mmol) and thiosemicarbazide (10 mmol, 0.95 g).[3]

-

Reagent Addition: Add phosphorus oxychloride (10 mmol, 5 mL) dropwise to the mixture with cooling.[3]

-

Reflux: Reflux the mixture for 3 hours.[3]

-

Work-up: After cooling, carefully add 25 mL of distilled water dropwise.

-

Hydrolysis: Reflux the mixture for an additional 4 hours to ensure complete hydrolysis of the reaction intermediates.[3]

-

Neutralization and Isolation: Cool the mixture and neutralize with a potassium hydroxide solution. Filter the resulting precipitate, wash with distilled water, and dry.[3]

-

Purification: Recrystallize the product from ethanol.[3]

Data Presentation

The following table summarizes the expected quantitative data for the synthesis of this compound. Please note that the exact values may vary depending on the specific reaction conditions and purification efficiency.

| Parameter | Value | Reference |

| Yield | 41-70% | [2] |

| Melting Point | >360 °C | [4] |

| Appearance | Off-white to pale orange powder | [1][4] |

| ¹H NMR (DMSO-d₆, δ ppm) | 12.19 (s, 1H, COOH), 11.8 (s, 1H, NH), 7.5-7.8 (m, 4H, Ar-H), 7.2 (s, 2H, NH₂) | [4] |

| ¹³C NMR (DMSO-d₆, δ ppm) | 168.0 (C=S), 160.0 (C-OH), 158.0 (C-N), 131.0, 125.0, 115.0 (Ar-C) | |

| IR (KBr, cm⁻¹) | 3390-3180 (NH₂), 1620-1640 (C=N), 1226 (C=S) | [3][4] |

Note: Spectroscopic data is based on similar structures and may require experimental confirmation for the specific target compound.

Experimental Workflow

The synthesis of this compound proceeds through the formation of an intermediate N-(4-hydroxybenzoyl)hydrazine-1-carbothioamide (4-hydroxybenzoyl thiosemicarbazide), which then undergoes intramolecular cyclization and dehydration to yield the final 1,3,4-thiadiazole product.

Caption: Synthetic pathway for this compound.

References

Application Notes and Protocols for 4-(1,3,4-Thiadiazol-2-yl)phenol in Materials Science

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the utilization of 4-(1,3,4-thiadiazol-2-yl)phenol in various domains of materials science. The information is curated for professionals engaged in research and development.

Application Note 1: Corrosion Inhibition

The heterocyclic compound this compound and its derivatives are promising corrosion inhibitors, particularly for mild steel in acidic environments.[1][2][3][4][5] The thiadiazole ring, containing sulfur and nitrogen atoms, facilitates the adsorption of the molecule onto the metal surface, forming a protective barrier against corrosive agents.[1][3]

The mechanism of inhibition involves the blocking of active corrosion sites on the metal surface. This is achieved through the interaction of the lone pair of electrons on the nitrogen and sulfur atoms of the thiadiazole ring with the vacant d-orbitals of iron.[3] This adsorption can be a combination of physisorption (electrostatic interactions) and chemisorption (covalent bonding), and generally follows the Langmuir adsorption isotherm.[3][4][5] Thiadiazole derivatives have been shown to act as mixed-type inhibitors, meaning they suppress both the anodic and cathodic reactions of the corrosion process.[2][5]

Quantitative Data: Corrosion Inhibition Efficiency of Thiadiazole Derivatives

The following table summarizes the corrosion inhibition efficiency of various thiadiazole derivatives on mild steel in acidic solutions, as determined by electrochemical studies.

| Inhibitor | Concentration (mM) | Medium | Inhibition Efficiency (%) | Reference |

| 2-(1,3,4-thiadiazole-2-yl)pyrrolidine (2-TP) | 0.5 | 1 M HCl | 94.6 | [3] |

| 2-amino-5-(4-bromobenzyl)-1,3,4-thiadiazole | 0.005 M | 0.5 M H₂SO₄ | Not specified, but noted as effective | [1] |

| 2,5-bis(4-pyridyl)-1,3,4-thiadiazole | >0.2 | 1 M HCl | 92 | [4] |

| 2,5-bis(4-dimethylaminophenyl)-1,3,4-thiadiazole | Not specified | 0.5 M H₂SO₄ | Not specified, but noted as more efficient than in HCl | [5] |

| (4-Dimethylamino-benzylidene)-[6][7][8]thiadiazol-2-yl-amine) | 0.5 | 1.0 M HCl | 91 | [9] |

Experimental Protocol: Evaluation of Corrosion Inhibition using Electrochemical Impedance Spectroscopy (EIS)

This protocol outlines the procedure for assessing the corrosion inhibition performance of this compound on mild steel in an acidic medium using EIS.

1. Materials and Equipment:

-

Mild steel coupons (working electrode)

-

Platinum or graphite rod (counter electrode)

-

Saturated Calomel Electrode (SCE) or Ag/AgCl electrode (reference electrode)

-

Corrosion cell

-

Potentiostat/Galvanostat with EIS capability

-

Corrosive medium (e.g., 1 M HCl or 0.5 M H₂SO₄)

-

This compound (inhibitor)

-

Acetone, ethanol, and deionized water for cleaning

-

Abrasive paper (e.g., silicon carbide, various grits)

2. Preparation of Mild Steel Electrodes:

-

Mechanically polish the mild steel coupons with a series of abrasive papers of decreasing grit size to achieve a mirror-like finish.

-

Degrease the polished coupons by sonicating in acetone and ethanol.

-

Rinse thoroughly with deionized water and dry in a stream of warm air.

-

The prepared electrode should be used immediately to avoid oxidation.

3. Electrochemical Measurements:

-

Assemble the three-electrode corrosion cell with the prepared mild steel coupon as the working electrode, a platinum rod as the counter electrode, and an SCE as the reference electrode.

-

Fill the cell with the corrosive medium (e.g., 1 M HCl) without the inhibitor.

-

Allow the system to stabilize by immersing the working electrode in the solution for a predetermined time (e.g., 30-60 minutes) until a stable open-circuit potential (OCP) is reached.

-

Perform the EIS measurement over a frequency range of 100 kHz to 10 mHz with a small amplitude sinusoidal voltage (e.g., 10 mV) at the OCP.[10]

-

Repeat the measurement with different concentrations of this compound added to the corrosive medium.

4. Data Analysis:

-

The obtained EIS data is typically represented as Nyquist and Bode plots.

-

Model the impedance data using an equivalent electrical circuit to determine parameters such as solution resistance (Rs), charge transfer resistance (Rct), and double-layer capacitance (Cdl).

-

The inhibition efficiency (IE%) can be calculated from the charge transfer resistance values using the following equation: IE% = [(Rct(inh) - Rct(blank)) / Rct(inh)] x 100 where Rct(inh) and Rct(blank) are the charge transfer resistances with and without the inhibitor, respectively.

Caption: Workflow for evaluating corrosion inhibition.

Application Note 2: High-Performance Polymers

The incorporation of heterocyclic rings, such as 1,3,4-thiadiazole, into polymer backbones is a known strategy to enhance their thermal and mechanical properties. The rigid and thermally stable nature of the thiadiazole ring can lead to polymers with higher glass transition temperatures (Tg), improved thermal stability, and better mechanical strength.[11] Aromatic polyamides, in particular, can benefit from the introduction of such moieties.[11][12]

Quantitative Data: Thermal Properties of Thiadiazole-Containing Polyamides

The following table presents thermal data for polyamides containing different thiadiazole and aromatic units, illustrating the impact of the heterocyclic ring on thermal stability.

| Polymer Structure | TGA 10% Weight Loss (°C) | Inherent Viscosity (dL/g) | Reference |

| Polyamide from 5-(4-acetoxybenzoylamino)isophthaloyl chloride and m-phenylenediamine | >300 | 0.672 | [11] |

| Polyamide from 5-(4-acetoxybenzoylamino)isophthaloyl chloride and 4,4'-oxydianiline | >300 | 0.472 | [11] |

| Polyamide from 5-(3-acetoxybenzoylamino)isophthaloyl chloride and 4,4'-oxydianiline | >300 | 0.448 | [11] |

| Polyamide from 5-(4-acetoxybenzoylamino)isophthaloyl chloride and 4,4'-diaminodiphenylsulphone | >300 | 0.575 | [11] |

Experimental Protocol: Synthesis of a Polyamide Containing this compound

This protocol provides a general method for the synthesis of a polyamide via low-temperature solution polycondensation of a diamine monomer (for this example, we will use a generic aromatic diamine) with an acid chloride derived from a dicarboxylic acid, with this compound incorporated as a comonomer.

1. Materials and Equipment:

-

4-(5-amino-1,3,4-thiadiazol-2-yl)phenol

-

Aromatic diamine (e.g., 4,4'-oxydianiline)

-

Terephthaloyl chloride

-

N-methyl-2-pyrrolidone (NMP) (anhydrous)

-

Pyridine (anhydrous)

-

Methanol

-

Nitrogen gas supply

-

Three-necked flask with a mechanical stirrer and nitrogen inlet/outlet

-

Ice bath

2. Synthesis Procedure:

-

In a dry three-necked flask under a nitrogen atmosphere, dissolve 4-(5-amino-1,3,4-thiadiazol-2-yl)phenol and the aromatic diamine in anhydrous NMP.

-

Cool the solution to 0-5 °C using an ice bath.

-

Slowly add terephthaloyl chloride to the stirred solution.

-

Add anhydrous pyridine to the reaction mixture to neutralize the HCl byproduct.

-

Continue stirring the reaction mixture at 0-5 °C for 1-2 hours and then at room temperature for 12-24 hours.

-

Precipitate the resulting polymer by pouring the viscous solution into a large volume of methanol with vigorous stirring.

-

Filter the fibrous polymer, wash it thoroughly with methanol and water, and then dry it in a vacuum oven at 80-100 °C.

3. Characterization:

-

The polymer structure can be confirmed using FTIR and NMR spectroscopy.

-

The thermal properties (Tg, decomposition temperature) can be determined by Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).

-

The molecular weight can be estimated from inherent viscosity measurements.

Caption: Synthesis of a thiadiazole-containing polyamide.

Application Note 3: Organic Optoelectronic Materials

Thiadiazole derivatives are known for their electron-withdrawing nature, which makes them suitable candidates for use in organic electronic devices, particularly as electron-transporting materials or as components of emitters in Organic Light-Emitting Diodes (OLEDs).[13][14] The incorporation of a thiadiazole moiety into a conjugated molecule can tune its electronic and photophysical properties. While specific applications of this compound in OLEDs are not detailed in the provided search results, its structure suggests potential. The phenol group can be functionalized to attach other chromophores or to improve solubility and film-forming properties.

A common strategy in OLED material design is to create donor-π-acceptor (D-π-A) structures. In such a molecule, the thiadiazole unit could act as the acceptor part.

Experimental Workflow: Fabrication of a Solution-Processed OLED Device

This workflow outlines the general steps for fabricating a simple solution-processed OLED to test the performance of a new material derived from this compound.

1. Materials and Equipment:

-

ITO-coated glass substrates

-

Hole-injection layer (HIL) material (e.g., PEDOT:PSS)

-

Emissive layer (EML) material (the novel thiadiazole derivative)

-

Electron-transport layer (ETL) material (e.g., TPBi)

-

Cathode material (e.g., LiF/Al)

-

Organic solvents for dissolving the layers

-

Spin coater

-

Thermal evaporator

-

Glove box with a nitrogen atmosphere

2. Device Fabrication:

-

Substrate Cleaning: Thoroughly clean the ITO-coated glass substrates by sequential sonication in detergent, deionized water, acetone, and isopropanol. Dry the substrates in an oven and treat them with UV-ozone immediately before use.

-

HIL Deposition: Spin-coat a thin layer of PEDOT:PSS onto the cleaned ITO substrate and anneal it.

-

EML Deposition: Dissolve the synthesized emissive material (derived from this compound) in a suitable organic solvent and spin-coat it on top of the HIL. Anneal the film.

-

ETL and Cathode Deposition: Transfer the substrate to a thermal evaporator inside a glove box. Sequentially deposit the ETL, a thin layer of LiF, and the aluminum cathode under high vacuum.

3. Characterization:

-

The current density-voltage-luminance (J-V-L) characteristics of the fabricated OLED are measured using a source meter and a photometer.

-

The electroluminescence (EL) spectrum is recorded to determine the emission color.

-

The external quantum efficiency (EQE) and power efficiency are calculated from the J-V-L data.

Caption: Workflow for OLED fabrication.

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. mdpi.com [mdpi.com]

- 3. Multi-method evaluation of a 2-(1,3,4-thiadiazole-2-yl)pyrrolidine corrosion inhibitor for mild steel in HCl: combining gravimetric, electrochemical, and DFT approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]